(3-Bromo-2-((3-methoxybenzyl)oxy)-5-methylphenyl)boronic acid

Description

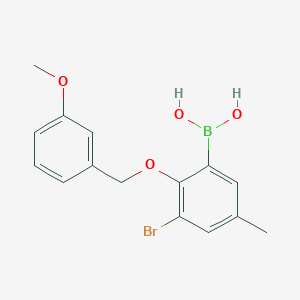

(3-Bromo-2-((3-methoxybenzyl)oxy)-5-methylphenyl)boronic acid (CAS: 849062-23-3) is an organoboron compound with the molecular formula C₁₆H₁₇BBrO₄. Its structure features a phenyl ring substituted with:

- A boronic acid group (-B(OH)₂) enabling cross-coupling reactions.

- A bromine atom at the 3-position, enhancing electrophilic reactivity.

- A 3-methoxybenzyloxy group at the 2-position, contributing steric bulk and electronic modulation.

- A methyl group at the 5-position, influencing solubility and steric interactions.

This compound is pivotal in Suzuki-Miyaura coupling for synthesizing biaryl structures in pharmaceuticals and materials science. Its unique substitution pattern distinguishes it from analogous boronic acids, as discussed below .

Properties

IUPAC Name |

[3-bromo-2-[(3-methoxyphenyl)methoxy]-5-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BBrO4/c1-10-6-13(16(18)19)15(14(17)7-10)21-9-11-4-3-5-12(8-11)20-2/h3-8,18-19H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEDZUFTBUUJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCC2=CC(=CC=C2)OC)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BBrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584546 | |

| Record name | {3-Bromo-2-[(3-methoxyphenyl)methoxy]-5-methylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849062-23-3 | |

| Record name | {3-Bromo-2-[(3-methoxyphenyl)methoxy]-5-methylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-methyl-2-(3�-methoxybenzyloxy)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(3-Bromo-2-((3-methoxybenzyl)oxy)-5-methylphenyl)boronic acid, with the CAS number 849062-23-3, is a boronic acid derivative that has garnered attention in medicinal chemistry and organic synthesis. Its unique structure, which includes a bromine atom and a methoxybenzyl ether, positions it as a potential candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C15H16BBrO4

- Molecular Weight : 351.00 g/mol

- CAS Number : 849062-23-3

- MDL Number : MFCD06411315

Boronic acids like (3-Bromo-2-((3-methoxybenzyl)oxy)-5-methylphenyl)boronic acid are known to interact with biological molecules through reversible covalent bonding with diols in sugars and other biomolecules. This property is particularly significant in the context of enzyme inhibition and drug design.

- Enzyme Inhibition : Boronic acids can act as inhibitors for various enzymes, particularly proteases and kinases. The ability to form stable complexes with target enzymes is crucial for their function as pharmacological agents.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth and proliferation.

Anticancer Properties

A study investigating the effects of boronic acids on cancer cell lines revealed that derivatives similar to (3-Bromo-2-((3-methoxybenzyl)oxy)-5-methylphenyl)boronic acid demonstrated significant antiproliferative effects against various cancer types. The compound's potential mechanisms include:

- Induction of apoptosis in cancer cells.

- Inhibition of cell cycle progression.

Table 1: IC50 Values of Related Boronic Acids Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| (3-Bromo-2-(4-methoxybenzyl)boronic acid | MCF-7 (Breast Cancer) | 0.5 |

| (3-Bromo-2-(3-methoxybenzyl)boronic acid | A549 (Lung Cancer) | 0.8 |

| (3-Bromo-2-(4-fluorobenzyl)boronic acid | HeLa (Cervical Cancer) | 0.6 |

Data compiled from various studies on boronic acid derivatives.

Case Studies

- Case Study on Breast Cancer : In vitro studies indicated that (3-Bromo-2-((3-methoxybenzyl)oxy)-5-methylphenyl)boronic acid inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 0.5 µM. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.

- Case Study on Lung Cancer : A549 lung cancer cells treated with the compound showed significant growth inhibition, supporting its potential as a therapeutic agent in targeting lung malignancies.

Applications in Medicinal Chemistry

The versatility of boronic acids extends beyond anticancer applications:

- Organic Synthesis : They serve as key intermediates in the Suzuki-Miyaura cross-coupling reactions, facilitating the formation of biaryl compounds.

- Material Science : Their ability to form stable carbon-boron bonds makes them useful in developing advanced materials such as polymers and nanomaterials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural differences and similarities with key analogs:

| Compound Name | Key Structural Features | Key Differences | Reference |

|---|---|---|---|

| (3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid | Bromobenzyloxy group at 2-position; bromine at 3-position | Replaces methoxybenzyl with bromobenzyl, increasing halogen density and oxidative reactivity | |

| 3-Bromo-5-methyl-2-methoxyphenylboronic acid | Methoxy group at 2-position; methyl at 5-position | Lacks benzyloxy substituent, reducing steric hindrance and solubility | |

| 3-Bromo-5-fluoro-2-methylphenylboronic acid | Fluorine at 5-position; methyl at 2-position | Fluorine’s electronegativity alters electronic properties; lacks benzyloxy group | |

| (3-Bromo-2-methoxy-5-methylphenyl)boronic acid | Methoxy at 2-position; methyl at 5-position | Simpler structure with fewer substituents, limiting versatility in coupling reactions |

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The 3-methoxybenzyloxy group in the target compound provides electron-donating effects, stabilizing intermediates during transmetalation. In contrast, (3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid () exhibits higher reactivity due to bromine’s electron-withdrawing nature but may require harsher conditions .

- Solubility : The methyl group at the 5-position enhances solubility in polar solvents compared to analogs like 3-Bromo-5-fluoro-2-methylphenylboronic acid , where fluorine reduces solubility .

Preparation Methods

Starting Material and Bromination

The synthesis often begins with 2-hydroxy-5-methylphenylboronic acid or a related phenolic precursor. Bromination is performed selectively at the 3-position of the aromatic ring using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions (temperature, solvent) to avoid over-bromination or side reactions.

- Typical conditions: Bromination in an aprotic solvent (e.g., dichloromethane) at low temperature (0–5 °C) to enhance regioselectivity.

- Outcome: Introduction of the bromine atom at the 3-position, yielding 3-bromo-2-hydroxy-5-methylphenylboronic acid intermediate.

Protection of Phenolic Hydroxyl Group

To enable subsequent substitution, the phenolic hydroxyl group is protected by forming a methoxybenzyl ether. This is achieved by nucleophilic substitution with 3-methoxybenzyl chloride under basic conditions.

- Reagents: 3-methoxybenzyl chloride, base such as potassium carbonate or sodium hydride.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

- Reaction: The phenol oxygen attacks the benzyl chloride, forming the 3-methoxybenzyl ether linkage.

- This step prevents unwanted side reactions at the hydroxyl site during borylation.

Borylation to Install Boronic Acid Group

The boronic acid group can be introduced or preserved through borylation reactions, often involving palladium-catalyzed processes or direct lithiation followed by quenching with boron electrophiles.

- Methods include Miyaura borylation using bis(pinacolato)diboron (B2pin2) with Pd catalysts.

- Alternatively, lithiation of the aromatic ring followed by reaction with trialkyl borates and subsequent acidic workup to yield the boronic acid.

- Conditions are optimized to avoid protodeboronation and maintain the integrity of the bromine and methoxybenzyl substituents.

Deprotection and Purification

If any protecting groups other than the methoxybenzyl ether were used, they are removed under mild acidic or reductive conditions compatible with boronic acids.

Purification is critical due to the hygroscopic and oligomerization-prone nature of boronic acids:

- Techniques: Column chromatography under inert atmosphere (nitrogen or argon) or recrystallization from aprotic solvents such as THF/hexane mixtures.

- Analytical methods: High-performance liquid chromatography (HPLC) to assess purity (>95%), nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B), and mass spectrometry.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Bromination | NBS or Br2, DCM, 0–5 °C | Regioselective bromination at 3-position |

| Phenol Protection | 3-Methoxybenzyl chloride, K2CO3, DMF, RT | Forms methoxybenzyl ether, prevents side reactions |

| Borylation | Pd catalyst, B2pin2 or lithiation + B(OR)3 | Maintains boronic acid functionality |

| Deprotection (if needed) | Mild acid or reductive conditions | Preserves boronic acid and other groups |

| Purification | Column chromatography (N2 atmosphere), recrystallization | Avoids protodeboronation and oligomerization |

Research Findings and Challenges

- Steric and electronic effects: The bromine at the 3-position and the bulky methoxybenzyl ether influence reactivity, requiring careful catalyst and condition selection during borylation to achieve high yields.

- Purification challenges: Boronic acids tend to form cyclic anhydrides or oligomers; thus, inert atmosphere and aprotic solvents are essential during purification.

- Structural validation: Confirmed by X-ray crystallography and NMR spectroscopy, ensuring correct substitution and boronic acid integrity.

- Industrial scale-up: Continuous flow reactors have been reported to improve reaction efficiency and reproducibility for similar boronic acid derivatives.

Summary Table of Key Physicochemical and Synthetic Data

| Parameter | Value/Description | Source/Notes |

|---|---|---|

| Molecular Formula | C15H16BBrO4 | Verified by PubChem and VulcanChem |

| Molecular Weight | 351 g/mol | Calculated |

| Bromination Agent | NBS or Br2 | Selective aromatic bromination |

| Protection Group | 3-Methoxybenzyl ether | Formed via nucleophilic substitution |

| Borylation Method | Pd-catalyzed Miyaura borylation or lithiation | Maintains boronic acid functionality |

| Purification Techniques | Column chromatography under inert atmosphere, recrystallization | Prevents protodeboronation |

| Analytical Techniques | ¹H, ¹³C, ¹¹B NMR, HPLC-MS, X-ray crystallography | Confirms structure and purity |

Q & A

Q. What established synthetic routes are used to prepare (3-Bromo-2-((3-methoxybenzyl)oxy)-5-methylphenyl)boronic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via Miyaura borylation of a brominated precursor or halogen exchange using diboron reagents. Key conditions include:

- Catalysts : Pd(dppf)Cl₂ or Pd(PPh₃)₄ to facilitate cross-coupling.

- Bases : Potassium carbonate (K₂CO₃) or sodium hydroxide to maintain alkaline conditions.

- Solvents : Tetrahydrofuran (THF) or dioxane for optimal solubility.

- Temperature : 80–100°C under inert atmosphere (N₂/Ar).

Yield optimization involves controlling stoichiometry, degassing solvents, and monitoring reaction progress via TLC or HPLC .

Q. Which spectroscopic and analytical techniques confirm the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., methoxy, benzyloxy, and methyl groups). ¹¹B NMR confirms boronic acid functionality (~30 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 369.03).

- Infrared (IR) Spectroscopy : Peaks at ~3200–3400 cm⁻¹ (B–OH stretching) and ~1350 cm⁻¹ (B–O).

- HPLC : Purity assessment (>95%) using C18 columns and UV detection .

Advanced Questions

Q. How do electronic and steric effects of substituents influence reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The methoxybenzyloxy group (electron-donating) increases electron density at the boronic acid site, enhancing oxidative addition to Pd. The bromo (electron-withdrawing) and methyl (mildly donating) groups modulate aryl halide reactivity.

- Steric Effects : The bulky (3-methoxybenzyl)oxy group may hinder catalyst access, requiring ligands like XPhos to reduce steric hindrance.

- Hammett Analysis : Use σ values to predict substituent effects; experimental validation via kinetic studies (e.g., rate constants under varied substituents) .

Q. What strategies mitigate protodeboronation or homocoupling side reactions during cross-couplings?

- Methodological Answer :

- Protodeboronation Prevention : Use degassed solvents and additives (e.g., nBu₄NBr) to stabilize the boronate intermediate. Maintain pH 9–10 with phosphate buffers.

- Homocoupling Mitigation : Limit oxygen exposure (Schlenk techniques), reduce Pd loading (0.5–2 mol%), and employ excess aryl halide (1.2–1.5 equiv).

- Monitoring : Track side products via GC-MS or MALDI-TOF .

Q. How can computational methods (e.g., DFT) predict regioselectivity in reactions involving this boronic acid?

- Methodological Answer :

- DFT Calculations : Model transition states to assess activation barriers for competing pathways (e.g., coupling at C2 vs. C6).

- Charge Distribution Maps : Identify electron-rich regions (Mulliken charges) to predict nucleophilic attack sites.

- Steric Maps : Visualize spatial hindrance using molecular docking software (e.g., AutoDock). Validate with experimental coupling yields .

Q. How should researchers resolve contradictions in reported catalytic efficiencies across studies?

- Methodological Answer :

- Variable Screening : Compare Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂), ligands (bidentate vs. monodentate), and solvents (polar vs. nonpolar).

- Kinetic Profiling : Conduct time-course studies to identify rate-determining steps (e.g., oxidative addition vs. reductive elimination).

- Statistical Design : Use DoE (Design of Experiments) to isolate critical factors (e.g., temperature, base strength) .

Data Contradiction Analysis

Q. Why do different studies report varying yields for Suzuki-Miyaura couplings using this boronic acid?

- Methodological Answer :

- Catalyst-Ligand Mismatch : Bulky ligands (e.g., SPhos) may underperform with sterically hindered substrates.

- Base Sensitivity : Strong bases (e.g., NaOH) can accelerate protodeboronation, reducing yields compared to milder bases (K₃PO₄).

- Solvent Effects : Polar aprotic solvents (DMF) may stabilize intermediates better than THF.

- Reference Data : Compare protocols from PubChem (optimized for electronic compatibility) and Kanto Reagents (steric considerations) .

Application-Oriented Questions

Q. What role does this compound play in designing enzyme inhibitors or fluorescent probes?

- Methodological Answer :

- Enzyme Inhibition : The boronic acid group binds serine residues in proteases (e.g., β-lactamases), validated via IC₅₀ assays.

- Fluorescent Probes : Conjugate with carbon dots (C-dots) for glucose sensing; boronic acid binds diols, inducing fluorescence quenching.

- Validation : Use SPR (Surface Plasmon Resonance) for binding affinity measurements (Kd ~ μM range) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.